molecular formula C13H12Cl2N2OS B1299846 1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine CAS No. 522597-21-3

1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine

Cat. No.: B1299846
CAS No.: 522597-21-3
M. Wt: 315.2 g/mol
InChI Key: RHULTVOKHWJTEB-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions would depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine involves its interaction with specific molecular targets, such as proteins or enzymes

Comparison with Similar Compounds

Similar compounds to 1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine include other benzothienyl derivatives and piperazine-containing compounds. These compounds may share similar chemical properties and applications but differ in their specific molecular structures and activities. Examples of similar compounds include:

Properties

IUPAC Name

(3,6-dichloro-1-benzothiophen-2-yl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2OS/c14-8-1-2-9-10(7-8)19-12(11(9)15)13(18)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHULTVOKHWJTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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